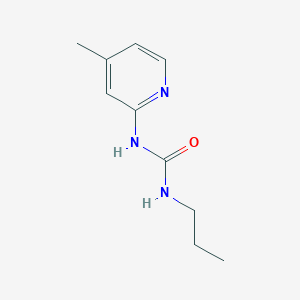![molecular formula C15H18ClN5 B5343070 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile, also known as ACHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been studied extensively for its unique chemical properties and potential benefits in various scientific research areas.
Mechanism of Action
The mechanism of action of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and the development of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the development and progression of various diseases. This compound has also been found to induce apoptosis in cancer cells and reduce oxidative stress in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile is its potential applications in various scientific research areas. It has shown promising results in the field of cancer research and Alzheimer's disease. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood.
Future Directions
There are many potential future directions for the study of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile. One area of research could focus on the development of new drugs based on the chemical structure of this compound. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to determine the long-term effects and potential side effects of this compound.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research areas. Its potential applications in the fields of cancer research and Alzheimer's disease make it an important compound for further study. While there are some limitations to its use in lab experiments, the potential benefits of this compound make it an important area of research for the future.
Synthesis Methods
The synthesis of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile involves the reaction between 4-chlorobenzaldehyde and 1-aminocycloheptane in the presence of sodium hydroxide. The obtained product is then treated with hydrazine hydrate and acetic acid to yield the final product, this compound.
Scientific Research Applications
3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile has been studied for its potential applications in various scientific research areas. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been found to improve cognitive function and reduce oxidative stress.
properties
IUPAC Name |
(1Z)-2-(azepan-1-yl)-N-(4-chloroanilino)-2-iminoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5/c16-12-5-7-13(8-6-12)19-20-14(11-17)15(18)21-9-3-1-2-4-10-21/h5-8,18-19H,1-4,9-10H2/b18-15?,20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZSAVZDDKUQKB-KBDCMUJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=N)/C(=N\NC2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)

![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5342999.png)

![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)
![4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B5343040.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343044.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5343074.png)